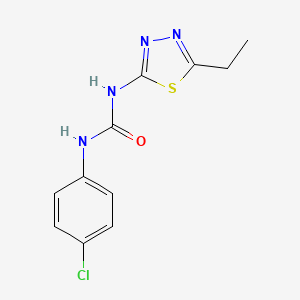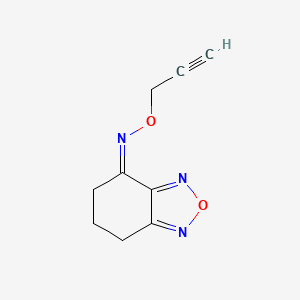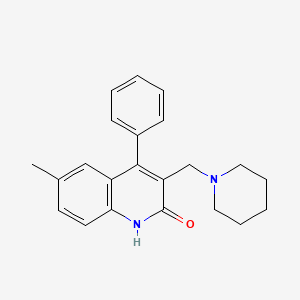![molecular formula C16H16N2O5S B5780094 N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5780094.png)
N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide, commonly known as BMD-494, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. BMD-494 is a selective inhibitor of the E3 ubiquitin ligase, RNF5, which plays a crucial role in the regulation of various cellular processes, including protein degradation, immune response, and cell signaling.
作用機序
BMD-494 exerts its pharmacological effects by selectively inhibiting RNF5, an E3 ubiquitin ligase that plays a crucial role in the regulation of various cellular processes, including protein degradation, immune response, and cell signaling. RNF5 has been implicated in the pathogenesis of various diseases, including neurodegenerative diseases, cancer, and diabetes. By inhibiting RNF5, BMD-494 can modulate the activity of various proteins and signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects
BMD-494 has been shown to have various biochemical and physiological effects in preclinical models. It has been found to reduce inflammation and oxidative stress in the brain, leading to neuroprotection in animal models of neurodegenerative diseases. BMD-494 has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, BMD-494 has been found to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
実験室実験の利点と制限
One of the main advantages of BMD-494 is its selective inhibition of RNF5, which allows for the modulation of specific signaling pathways and cellular processes. Additionally, BMD-494 has been shown to have low toxicity and good pharmacokinetic properties, making it a promising drug candidate for further development. However, the limitations of BMD-494 include its limited solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for BMD-494.
将来の方向性
There are several potential future directions for the study of BMD-494. One area of research could focus on the development of novel formulations or delivery methods to improve the solubility and bioavailability of BMD-494. Additionally, further studies are needed to elucidate the specific signaling pathways and cellular processes that are modulated by BMD-494. This could lead to the identification of new therapeutic targets and the development of more effective treatments for various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of BMD-494 in humans, which could pave the way for its approval as a therapeutic agent.
合成法
The synthesis method of BMD-494 involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the condensation of 3,4-methylenedioxybenzaldehyde with methylsulfonyl chloride to form 3,4-methylenedioxybenzyl methyl sulfone. This intermediate is then reacted with 4-aminobenzamide in the presence of a catalyst to form BMD-494. The final product is purified using column chromatography, and its purity is confirmed using spectroscopic techniques.
科学的研究の応用
BMD-494 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and neuroprotective effects in various preclinical models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. BMD-494 has also been found to have anti-tumor activity in various cancer cell lines and animal models. Additionally, BMD-494 has been shown to have a beneficial effect on glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-18(24(2,20)21)13-6-4-3-5-12(13)16(19)17-11-7-8-14-15(9-11)23-10-22-14/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVWVNFEVDHXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({[4-(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B5780023.png)
amino]methyl}-5-methoxyphenol](/img/structure/B5780030.png)


![methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5780047.png)



![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5780093.png)

![benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5780111.png)
![N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5780121.png)
